molecular formula C15H16N2O2 B8281130 [4-(2-Amino-phenylamino)-phenyl]-acetic acid methyl ester

[4-(2-Amino-phenylamino)-phenyl]-acetic acid methyl ester

Cat. No. B8281130
M. Wt: 256.30 g/mol
InChI Key: IINKYVVCSJMLPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08030311B2

Procedure details

A suspension of [4-(2-nitro-phenylamino)-phenyl]-acetic acid methyl ester (0.700 g, 2.45 mmol) and Pd/C (10%) (0.240 g) in MeOH (20 mL) is stirred for 3 h at rt, under a hydrogen atmosphere. The reaction mixture is filtered through a pad of Celite and concentrated to afford the title compound as a black oil: ES-MS: 257.1 [M+H]+; single peak at tR=3.04 min (System 1).
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.24 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:21])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([NH:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[N+:18]([O-])=O)=[CH:7][CH:6]=1>CO.[Pd]>[CH3:1][O:2][C:3](=[O:21])[CH2:4][C:5]1[CH:6]=[CH:7][C:8]([NH:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[NH2:18])=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
COC(CC1=CC=C(C=C1)NC1=C(C=CC=C1)[N+](=O)[O-])=O
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
0.24 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for 3 h at rt, under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC(CC1=CC=C(C=C1)NC1=C(C=CC=C1)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.